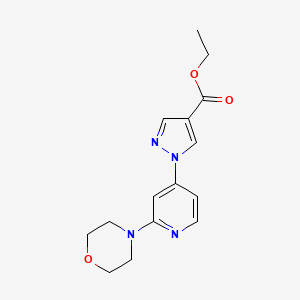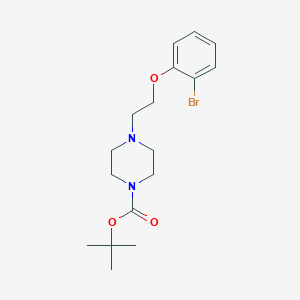![molecular formula C11H23ClN2O B1405694 4-甲基-[1,4'-联哌啶]-4-醇盐酸盐 CAS No. 1439823-59-2](/img/structure/B1405694.png)
4-甲基-[1,4'-联哌啶]-4-醇盐酸盐
描述
4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研究:抗真菌药物合成
4-甲基-[1,4'-联哌啶]-4-醇盐酸盐是合成新型抗真菌药物的关键中间体 。其强大的合成工艺避免了有机锂试剂和柱层析的使用,由于其简便性和可扩展性,非常适合工业生产。该化合物在药物开发中的作用至关重要,特别是在针对真菌感染的治疗方法的创建中。
化学合成:有机化合物的中间体
在有机化学中,该化合物被用作合成各种有机化合物的中间体 。其固体形式和分子结构使其成为构建更复杂分子的通用构建模块,这些分子可用于化学工业的进一步研究和开发。
药物化学:HIV-1 进入抑制
研究表明,4-甲基-[1,4'-联哌啶]-4-醇盐酸盐的衍生物在开发HIV-1 进入抑制剂方面具有潜在的应用 。这些抑制剂可以通过阻止病毒进入人体细胞,从而阻止其复制周期,在治疗艾滋病毒方面发挥重要作用。
安全与操作:可燃固体分类
4-甲基-[1,4'-联哌啶]-4-醇盐酸盐的安全特性对于在研究环境中的处理和储存至关重要。 它被归类为可燃固体,在使用过程中需要采取特定的预防措施以确保实验室安全 。
分析化学:纯度和质量控制
4-甲基-[1,4'-联哌啶]-4-醇盐酸盐的高纯度水平对于其在分析化学中的使用至关重要。 质量控制措施对于确认产品的身份和纯度至关重要,这会影响实验结果的可靠性 。
药物发现:药代动力学和类药性
分析4-甲基-[1,4'-联哌啶]-4-醇盐酸盐的物理化学性质,例如其摩尔折射率、拓扑极性表面积 (TPSA) 和亲脂性,以评估其药代动力学和类药性。 这些特性会影响该化合物的吸收、分布、代谢和排泄 (ADME) 特性,这是药物发现中的重要考虑因素 。
毒理学:危害分类
了解4-甲基-[1,4'-联哌啶]-4-醇盐酸盐的毒理学方面对于其在科学研究中的应用至关重要。 它已被分配了危害说明和预防说明,以指导研究人员了解潜在的健康风险以及减轻这些风险所需的必要安全措施 。
材料科学:固态性质
4-甲基-[1,4'-联哌啶]-4-醇盐酸盐的固态性质,例如其熔点和溶解度,在材料科学中令人感兴趣。 这些特性对于该化合物在开发具有特定所需性质的新材料中的应用很重要 。
生化分析
Biochemical Properties
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses . Furthermore, 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can alter gene expression patterns, potentially impacting the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can lead to changes in cellular responses, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride in animal models can vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation, reduction, and hydrolysis of the compound, leading to the formation of metabolites with different biological activities. The interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites, impacting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride within cells and tissues are influenced by various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . Additionally, binding to plasma proteins can influence the distribution and bioavailability of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride in the body.
Subcellular Localization
The subcellular localization of 4-Methyl-[1,4’-bipiperidin]-4-ol hydrochloride can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, localization to the mitochondria or nucleus can influence the compound’s interactions with mitochondrial or nuclear proteins, impacting cellular processes such as energy production and gene regulation.
属性
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(14)4-8-13(9-5-11)10-2-6-12-7-3-10;/h10,12,14H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMCSMAOTNSFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)

![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)
![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405627.png)
![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)

![tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate](/img/structure/B1405630.png)


